molecular formula C15H14O3 B311139 4-Methylphenylphenoxyacetate

4-Methylphenylphenoxyacetate

Cat. No.: B311139
M. Wt: 242.27 g/mol
InChI Key: IBLQVARQXQONFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylphenylphenoxyacetate (systematic name: methyl 2-(4-methylphenoxy)acetate) is an organic ester derivative of phenoxyacetic acid, where the phenoxy group is substituted with a methyl group at the para position. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(4-methylphenyl) 2-phenoxyacetate

InChI

InChI=1S/C15H14O3/c1-12-7-9-14(10-8-12)18-15(16)11-17-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

IBLQVARQXQONFX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Methylphenylphenoxyacetate with five structurally related phenoxyacetate and phenylacetate derivatives, highlighting differences in substituents, physicochemical properties, and applications.

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties Applications
This compound C₁₀H₁₂O₃ 180.20 Methyl (para), methyl ester Not explicitly reported; likely liquid Intermediate in organic synthesis, potential agrochemical applications
Ethyl 4-methylphenoxyacetate C₁₁H₁₄O₃ 194.23 Methyl (para), ethyl ester Soluble at RT; density: ~1.1 g/mL Food additive research, polymer synthesis
Methyl 4-chlorophenylacetate C₉H₉ClO₂ 184.62 Chloro (para), methyl ester High purity (≥98%); CAS 52449-43-1 Pharmaceutical precursor, reference material for drug development
(4-Chlorophenyl) 2-(3-methylphenoxy)acetate C₁₅H₁₃ClO₃ 276.72 Chloro (para), methylphenoxy Solid; CAS 62095-42-5 Industrial chemical; safety data available for handling
Methyl 4-methoxyphenylacetate C₁₀H₁₂O₃ 180.20 Methoxy (para), methyl ester Density: 1.135 g/mL; liquid Flavor/fragrance synthesis, organic intermediates
Methyl 2-phenylacetoacetate C₁₀H₁₀O₃ 178.19 Phenyl, β-keto ester Analytical standard Forensic research; precursor in amphetamine synthesis

Structural and Functional Differences

Substituent Effects: this compound and Ethyl 4-methylphenoxyacetate differ only in their ester groups (methyl vs. ethyl), affecting lipophilicity and volatility . Methyl 4-chlorophenylacetate introduces a chloro substituent, enhancing electrophilicity and reactivity in substitution reactions compared to methyl/methoxy analogs .

Synthesis Methods: Phenoxyacetate derivatives are typically synthesized via nucleophilic substitution. For example, ethyl 4-methylphenoxyacetate is prepared by reacting 4-methylphenol with ethyl 2-chloroacetate in acetonitrile with K₂CO₃ . Similar methods apply to methyl esters . β-Keto esters like Methyl 2-phenylacetoacetate require Claisen condensation, involving diketene or acetoacetyl chloride .

Physicochemical Properties

  • Solubility : Methyl esters (e.g., Methyl 4-methoxyphenylacetate) are generally more soluble in organic solvents than ethyl analogs due to shorter alkyl chains .
  • Stability: Chlorinated derivatives like (4-Chlorophenyl) 2-(3-methylphenoxy)acetate require careful handling due to hydrolytic sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.